An In-depth Technical Guide to the Primary Structure of Ovalbumin
An In-depth Technical Guide to the Primary Structure of Ovalbumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary structure of chicken ovalbumin (Gallus gallus), a key protein in various scientific disciplines.
Amino Acid Sequence
Ovalbumin (UniProt accession number P01012) is a single polypeptide chain consisting of 386 amino acid residues.[1][2] The sequence is as follows:
Key Quantitative Data
The primary structure of ovalbumin is characterized by the following quantitative parameters:
| Parameter | Value | Reference |
| Number of Amino Acids | 386 | [1][2] |
| Molecular Weight (Polypeptide Chain) | 42,911 Da | [1] |
| Theoretical Molecular Weight (from sequence) | 42.7 kDa | [3][4] |
| Total Molecular Weight (including PTMs) | ~44.3 - 45 kDa | [4] |
| Isoelectric Point (pI) | ~4.5 | [5] |
Amino Acid Composition of Chicken Ovalbumin (Calculated from UniProt Sequence P01012)
| Amino Acid | Three-Letter Code | One-Letter Code | Number of Residues | Percentage (%) |
| Alanine | Ala | A | 40 | 10.4 |
| Arginine | Arg | R | 15 | 3.9 |
| Asparagine | Asn | N | 17 | 4.4 |
| Aspartic acid | Asp | D | 19 | 4.9 |
| Cysteine | Cys | C | 6 | 1.6 |
| Glutamic acid | Glu | E | 33 | 8.5 |
| Glutamine | Gln | Q | 12 | 3.1 |
| Glycine | Gly | G | 19 | 4.9 |
| Histidine | His | H | 7 | 1.8 |
| Isoleucine | Ile | I | 25 | 6.5 |
| Leucine | Leu | L | 32 | 8.3 |
| Lysine | Lys | K | 20 | 5.2 |
| Methionine | Met | M | 16 | 4.1 |
| Phenylalanine | Phe | F | 20 | 5.2 |
| Proline | Pro | P | 14 | 3.6 |
| Serine | Ser | S | 38 | 9.8 |
| Threonine | Thr | T | 15 | 3.9 |
| Tryptophan | Trp | W | 3 | 0.8 |
| Tyrosine | Tyr | Y | 10 | 2.6 |
| Valine | Val | V | 25 | 6.5 |
| Total | 386 | 100.0 |
Post-Translational Modifications (PTMs)
Ovalbumin exhibits several post-translational modifications that contribute to its heterogeneity.
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N-terminal Acetylation: The N-terminal methionine residue is acetylated.[3]
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Phosphorylation: There are two primary phosphorylation sites at Serine 68 and Serine 344.[6] This results in different isoforms designated as A1 (diphosphorylated), A2 (monophosphorylated), and A3 (non-phosphorylated).[3][5]
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Glycosylation: A single N-linked glycosylation site is present at Asparagine 292.[6] The composition of the attached glycan can vary, leading to numerous proteoforms.[6]
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Disulfide Bond: A single intrachain disulfide bond is formed between Cysteine 73 and Cysteine 120.[6] There are also four free sulfhydryl groups.[5]
Experimental Protocols for Primary Structure Determination
The determination of ovalbumin's primary structure has historically involved a combination of chemical and enzymatic methods, followed by peptide sequencing. Modern approaches heavily rely on mass spectrometry.
a) Chemical Cleavage with Cyanogen Bromide (CNBr)
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Principle: CNBr specifically cleaves the peptide bond at the C-terminal side of methionine residues.
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Protocol:
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Dissolve purified ovalbumin in 70% (v/v) formic acid.
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Add a 100-fold molar excess of CNBr over the total methionine residues.
-
Incubate the reaction mixture in the dark, under a nitrogen atmosphere, for 24 hours at room temperature.
-
Dilute the reaction mixture with deionized water and lyophilize to remove the formic acid and excess CNBr.
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The resulting peptide fragments can be separated by chromatography (e.g., gel filtration or reverse-phase HPLC).
-
b) Enzymatic Digestion with Trypsin
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Principle: Trypsin cleaves peptide chains mainly at the carboxyl side of lysine and arginine residues.
-
Protocol:
-
Denature and reduce the disulfide bonds of ovalbumin by dissolving it in a buffer containing 6 M guanidine-HCl and 10 mM dithiothreitol (DTT) at pH 8.5. Incubate for 2 hours at 37°C.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature.
-
Dialyze the protein solution against a trypsin-compatible buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0) to remove denaturants and alkylating agents.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the digestion mixture at 37°C for 16-18 hours.
-
Stop the reaction by adding a small amount of formic acid to lower the pH to ~2-3.
-
Separate the resulting peptides using reverse-phase HPLC.
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a) Edman Degradation
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Principle: This method sequentially removes one amino acid residue at a time from the N-terminus of a peptide.
-
Protocol:
-
The purified peptide is immobilized on a solid support.
-
The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid), which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.
-
The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
The cycle is repeated to determine the sequence of the subsequent amino acid residues.
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b) Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ionized peptides. Tandem MS (MS/MS) is used to fragment peptides and determine their amino acid sequence.
-
Protocol:
-
The peptide mixture from the enzymatic or chemical cleavage is introduced into the mass spectrometer, typically via electrospray ionization (ESI).
-
In the first mass analyzer (MS1), the mass-to-charge ratios of the intact peptides are measured.
-
A specific peptide ion is selected and fragmented in a collision cell.
-
The mass-to-charge ratios of the resulting fragment ions are measured in the second mass analyzer (MS2).
-
The amino acid sequence of the original peptide is deduced from the mass differences between the fragment ions in the MS2 spectrum.
-
-
Principle: Comparing the chromatographic profiles of peptide digests with and without a reducing agent can identify the peptides involved in a disulfide bond.
-
Protocol:
-
Digest native ovalbumin (without reduction and alkylation) with a protease (e.g., trypsin).
-
Separate the resulting peptides by reverse-phase HPLC.
-
In a separate experiment, reduce the disulfide bond in native ovalbumin with DTT, alkylate the free cysteines with iodoacetamide, and then digest with the same protease.
-
Separate this second peptide mixture by reverse-phase HPLC under the same conditions.
-
Compare the two chromatograms. The disappearance of a peak from the non-reduced digest and the appearance of two new peaks in the reduced and alkylated digest indicates the presence of a disulfide-linked peptide. The two new peaks correspond to the individual peptides that were linked by the disulfide bond.
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Diagrams
